

An In-depth Technical Guide to the Boiling Point of 2,5-Dimethylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylpyridine

Cat. No.: B147104

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of **2,5-Dimethylpyridine** (also known as 2,5-Lutidine), a key physical property crucial for its purification, handling, and application in research and industrial settings. This document details experimental and literature-derived data, explores the physicochemical factors influencing this property, and provides detailed experimental protocols for its accurate determination.

Physicochemical Properties of 2,5-Dimethylpyridine

2,5-Dimethylpyridine is a substituted pyridine with the chemical formula C₇H₉N. It is a colorless to light yellow liquid at room temperature and is recognized for its role as a solvent and a reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.^[1] An accurate understanding of its physical properties, including its boiling point, is paramount for its effective use.

Boiling Point and Other Physical Constants

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The standard boiling point is reported at an atmospheric pressure of 760 mmHg (101.325 kPa).

Property	Value	Reference(s)
Boiling Point (at 760 mmHg)	157 °C	[2][3]
Melting Point	-15 °C	[2][3]
Density (at 25 °C)	0.926 g/mL	[3]
Refractive Index (n _{20/D})	1.499	[2]
Vapor Pressure (at 20 °C)	2.4 mmHg (0.32 kPa)	[3][4]
Water Solubility (at 23 °C)	77 g/L	[4]

Effect of Pressure on Boiling Point

The boiling point of any substance is dependent on the ambient pressure. For **2,5-Dimethylpyridine**, a decrease in pressure will result in a lower boiling point. While a continuous pressure-temperature curve is not readily available in the literature, the following table provides boiling temperatures at various sub-atmospheric pressures.

Vapor Pressure (kPa)	Boiling Temperature (°C)
1	4 (extrapolated)
10	39 (extrapolated)
100	156.6

Data sourced from the NYU Physics Department vapor pressure tables.[\[5\]](#)

This data is critical for vacuum distillation procedures, which are often employed to purify compounds that are unstable at their atmospheric boiling point or to separate mixtures with close boiling points.

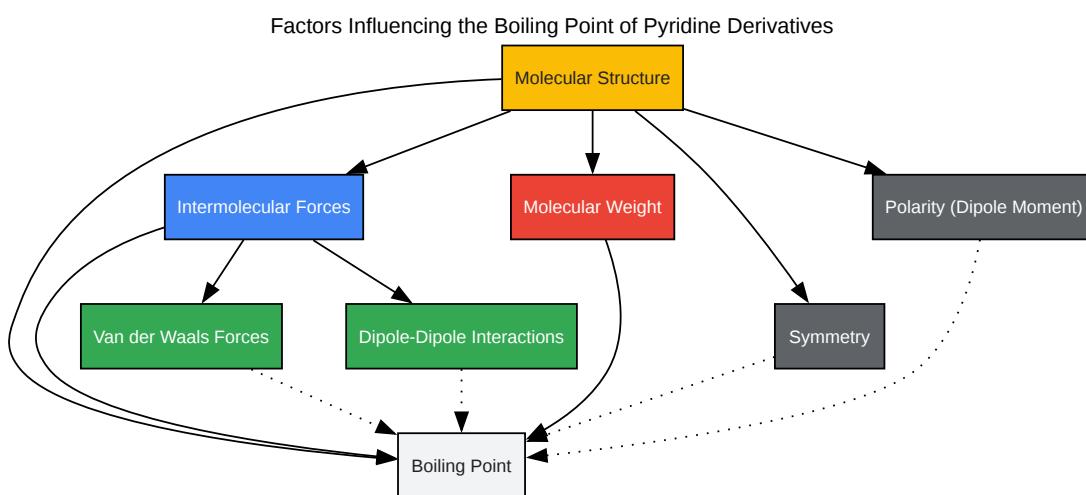
Factors Influencing the Boiling Point of 2,5-Dimethylpyridine

The boiling point of **2,5-Dimethylpyridine** is a consequence of the interplay between its molecular structure, molecular weight, and the resulting intermolecular forces.

Intermolecular Forces

The primary intermolecular forces present in **2,5-Dimethylpyridine** are:

- Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that arise from the random movement of electrons, creating temporary dipoles. As the size of the molecule and the surface area increase, so do the strength of these forces.
- Dipole-Dipole Interactions: Due to the presence of the electronegative nitrogen atom in the pyridine ring, **2,5-Dimethylpyridine** is a polar molecule with a permanent dipole moment. This leads to electrostatic attractions between the positive end of one molecule and the negative end of another.


Unlike compounds with -OH or -NH groups, **2,5-Dimethylpyridine** does not exhibit hydrogen bonding between its own molecules.

Comparison with Pyridine and its Isomers

To understand the structural effects on the boiling point, it is insightful to compare **2,5-Dimethylpyridine** with its parent compound, pyridine, and its other dimethylpyridine isomers.

Compound	Boiling Point (°C)
Pyridine	115.2
2,3-Dimethylpyridine	161
2,4-Dimethylpyridine	159
2,5-Dimethylpyridine	157
2,6-Dimethylpyridine	144
3,4-Dimethylpyridine	178
3,5-Dimethylpyridine	172

The addition of two methyl groups to the pyridine ring increases the molecular weight and the surface area, leading to stronger van der Waals forces. Consequently, all dimethylpyridine isomers have a higher boiling point than pyridine. The variation in boiling points among the dimethylpyridine isomers can be attributed to differences in their molecular symmetry and dipole moments, which affect how closely the molecules can pack together and the strength of the dipole-dipole interactions.

[Click to download full resolution via product page](#)

Logical relationship of factors affecting the boiling point.

Experimental Determination of Boiling Point

The accurate determination of the boiling point of **2,5-Dimethylpyridine** is essential for its characterization and for quality control purposes.

Purification of 2,5-Dimethylpyridine

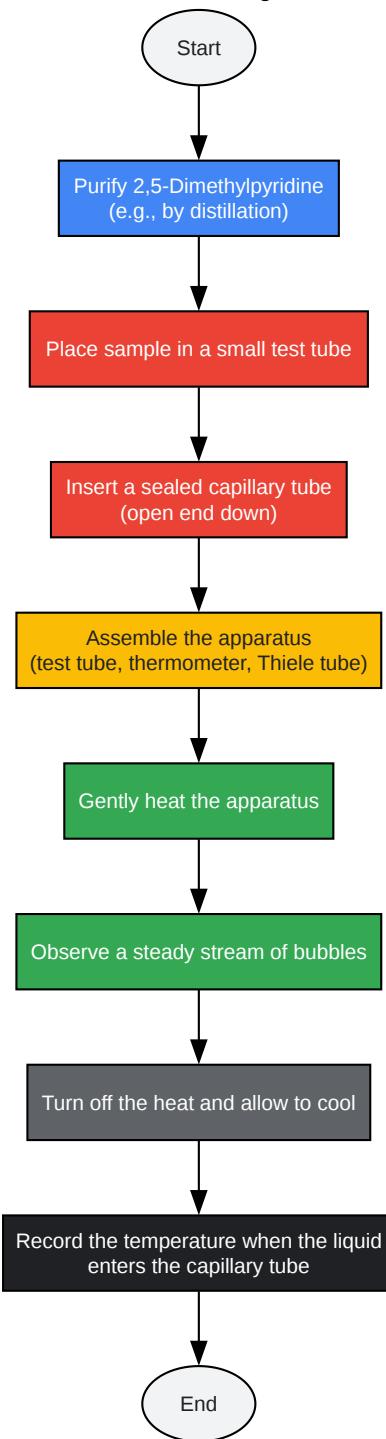
Prior to the determination of its boiling point, it is crucial to ensure the purity of the **2,5-Dimethylpyridine** sample, as impurities can affect the boiling point. A common purification method involves the following steps:

- Acid Treatment and Steam Distillation: The crude **2,5-Dimethylpyridine** is steam distilled from a solution containing 1-2 equivalents of 20% sulfuric acid. This step helps to remove non-basic impurities.
- Basification and Separation: The acidic solution is then made alkaline with a strong base, such as sodium hydroxide, to liberate the free **2,5-Dimethylpyridine**. The organic layer is then separated.
- Drying: The separated base is dried over a suitable drying agent, like solid sodium hydroxide.
- Fractional Distillation: The dried liquid is then subjected to fractional distillation. For highly pure samples, a second distillation over sodium can be performed using a Todd column packed with glass helices.

Experimental Protocol: Micro-Boiling Point Determination

A common and efficient method for determining the boiling point of a small liquid sample is the micro-boiling point or Siwoloboff method.

Apparatus:


- Thiele tube or oil bath
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube (e.g., a fusion tube)
- Heating source (e.g., Bunsen burner or hot plate)

- Liquid for the bath (e.g., paraffin oil or silicone oil)
- Stand and clamps

Procedure:

- Sample Preparation: Place a few drops of the purified **2,5-Dimethylpyridine** into the small test tube.
- Capillary Insertion: Insert the capillary tube into the test tube with the open end downwards.
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly into the Thiele tube or oil bath, making sure the rubber band is above the liquid level. Heat the apparatus gently.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Boiling Point Determination: Continue gentle heating until a steady stream of bubbles is observed. Then, turn off the heat. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
- Repeat: For accuracy, allow the apparatus to cool slightly and then reheat to obtain a second reading.

Experimental Workflow for Boiling Point Determination

[Click to download full resolution via product page](#)

Workflow for the experimental determination of the boiling point.

Azeotropic Considerations

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs when the azeotrope is boiling, the vapor has the same proportions of constituents as the unboiled mixture. While specific azeotropic data for **2,5-Dimethylpyridine** with common solvents is not widely reported in readily accessible literature, it is a phenomenon that researchers should be aware of, particularly during purification processes. The formation of an azeotrope with water or other solvents can affect the efficiency of distillation. If an azeotrope is suspected, alternative purification techniques such as extractive distillation or the use of a different drying agent may be necessary.

Conclusion

The boiling point of **2,5-Dimethylpyridine** is a fundamental physical property that is well-established in the scientific literature as 157 °C at atmospheric pressure. This value is influenced by a combination of intermolecular forces, molecular weight, and molecular structure. For professionals in research and drug development, a thorough understanding of this property, its pressure dependence, and the methods for its accurate determination are essential for the effective purification, handling, and application of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2,5-Dimethylpyridine CAS#: 589-93-5 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. physics.nyu.edu [physics.nyu.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Boiling Point of 2,5-Dimethylpyridine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b147104#boiling-point-of-2-5-dimethylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com